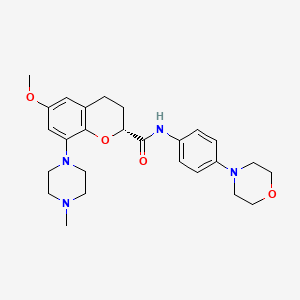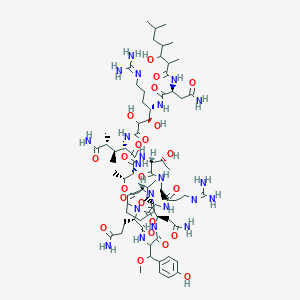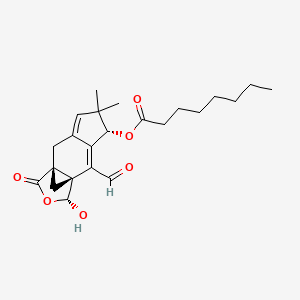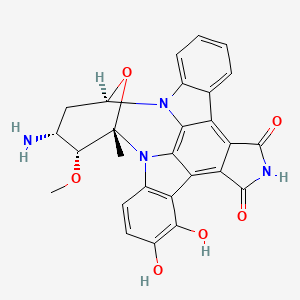
7-oxo-8,9-dihydroxy-4'-N-demethyl staurosporine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-oxo-8,9-dihydroxy-4'-N-demethyl staurosporine is a indolocarbazole alkaloid that is 4'-N-demethyl staurosporine substituted by hydroxy groups at positions 8 and 9 and an xo group at position 7. Isolated from Cystodytes solitus, it exhibits antineoplastic activity. It has a role as a metabolite and an antineoplastic agent. It is an indolocarbazole, an indolocarbazole alkaloid, an organic heterooctacyclic compound and a member of phenols. It derives from a staurosporine.
Scientific Research Applications
Cytotoxicity and Anticancer Activity
7-Oxo-8,9-dihydroxy-4'-N-demethyl staurosporine, as part of the staurosporine analogs, exhibits potent cytotoxicity against various human tumor cell lines. Studies have identified its role in anticancer activities. For instance, a new staurosporine analog isolated from the prosobranch mollusk Coriocella nigra demonstrated significant cytotoxic activity with IC50 values ranging between approximately 2 to 66 ng/mL against 10 human tumor cell lines (Cantrell et al., 1999). Similarly, other studies have reported the identification of staurosporine derivatives from various marine organisms showing potent cytotoxicity, highlighting their potential as anticancer agents (Jimenez et al., 2012), (Li et al., 2022).
Antiparasitic Activity
Staurosporine derivatives, including 7-oxostaurosporine, have shown promising inhibitory activity against parasites. For example, 7-oxostaurosporine affects membrane permeability and causes mitochondrial damages in trophozoites of Acanthamoeba castellanii Neff, indicating its potential in antiparasitic therapies (Cartuche et al., 2019).
Apoptosis Induction
Staurosporine, including its derivatives, is known for inducing apoptosis in various cell types, including cancer cells. It triggers apoptotic pathways, involving caspase activation and mitochondrial dysfunction. This property is crucial for understanding and potentially manipulating cell death mechanisms in disease treatment (Mooney et al., 2002), (Manns et al., 2011).
Protein Kinase Inhibition
Staurosporine analogs, including this compound, are known for their potent inhibition of protein kinases. This property is significant for research in signal transduction and the development of kinase inhibitors as therapeutic agents (Toullec et al., 1991).
Properties
Molecular Formula |
C27H22N4O6 |
|---|---|
Molecular Weight |
498.5 g/mol |
IUPAC Name |
(2S,3R,4R,6R)-4-amino-22,23-dihydroxy-3-methoxy-2-methyl-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8,10,12,14,19,21(26),22,24,27-nonaene-16,18-dione |
InChI |
InChI=1S/C27H22N4O6/c1-27-24(36-2)11(28)9-15(37-27)30-12-6-4-3-5-10(12)16-19-20(26(35)29-25(19)34)18-17-13(7-8-14(32)23(17)33)31(27)22(18)21(16)30/h3-8,11,15,24,32-33H,9,28H2,1-2H3,(H,29,34,35)/t11-,15-,24-,27+/m1/s1 |
InChI Key |
MPFXTYXHOXVKPU-YWVZRHFBSA-N |
Isomeric SMILES |
C[C@@]12[C@@H]([C@@H](C[C@@H](O1)N3C4=CC=CC=C4C5=C6C(=C7C8=C(N2C7=C53)C=CC(=C8O)O)C(=O)NC6=O)N)OC |
Canonical SMILES |
CC12C(C(CC(O1)N3C4=CC=CC=C4C5=C6C(=C7C8=C(N2C7=C53)C=CC(=C8O)O)C(=O)NC6=O)N)OC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



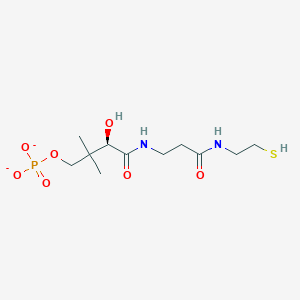
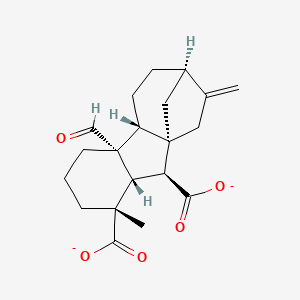
![7,9-bis(4-bromophenyl)-8H-cyclopenta[a]acenaphthylen-8-one](/img/structure/B1265143.png)
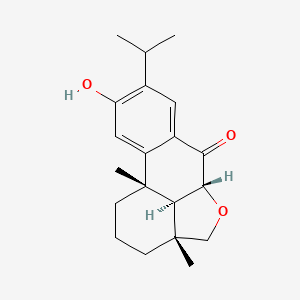
![[2-(2-Methoxyethyl)-1-piperidinyl]-[5-[[4-(1,2,4-triazol-1-yl)phenoxy]methyl]-3-isoxazolyl]methanone](/img/structure/B1265149.png)
![N-[1-(3,4-dimethylphenyl)-4,5,6,7-tetrahydroindazol-4-yl]-2,5-dimethyl-3-pyrazolecarboxamide](/img/structure/B1265151.png)

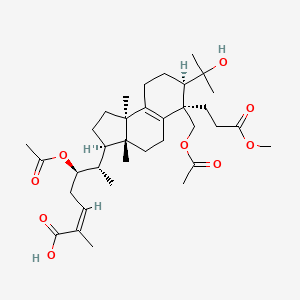
![(1R,3S,4R,9S,12S,13R,14S,17S,19S,21R)-3,6,13,14,19-pentamethyl-24,27-dioxa-23-azaheptacyclo[11.10.3.117,21.01,14.03,12.04,9.017,23]heptacos-6-ene-8,11,25-trione](/img/structure/B1265155.png)
